Mtb-IN-8

Antitubercular Agents Chiral Pharmacology Mycobacterium tuberculosis

Achieve reproducible antimycobacterial assay data without enantiomer-related variability. Mtb-IN-8 (5jb) is the purified, orally active R-isomer of a pyridopyrimidine-dione scaffold. - **Superior Potency:** MIC 0.03-0.06 μg/mL vs. drug-sensitive Mtb; 0.125-0.06 μg/mL vs. MDR strains (4-5x > racemate 5j). - **In Vivo-Ready:** Oral bioavailability (F=63.8%); validated in zebrafish & murine TB models via oral gavage. - **Safety Benchmark:** Documented low hERG liability - ideal cardiotoxicity comparator in SAR optimization. Chiral purity assured. Available for immediate shipment.

Molecular Formula C17H18N4O5S
Molecular Weight 390.4 g/mol
Cat. No. B15565740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-IN-8
Molecular FormulaC17H18N4O5S
Molecular Weight390.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H18N4O5S/c1-3-6-27-17-19-15-14(16(23)20-17)11(8-13(22)18-15)10-5-4-9(26-2)7-12(10)21(24)25/h4-5,7,11H,3,6,8H2,1-2H3,(H2,18,19,20,22,23)/t11-/m1/s1
InChIKeyPDMTWPGSWBFGFN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mtb-IN-8: Potent Oral Antitubercular Inhibitor


Mtb-IN-8 (compound 5jb) is a chiral R-enantiomer belonging to the 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione class of antitubercular agents [1]. It exhibits oral activity and inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis [1].

Chiral R-Enantiomer Orally Active Inhibitor

Pyridopyrimidine-dione tool compound for antimycobacterial screening and enantiomer-specific studies.

1 Reported oral bioavailability supports in vivo PK exposure-model validation via oral gavage.
2 Stereochemical-control study fit: purified R-isomer enables enantiomer-attribution review.
3 Antimicrobial screening context: MIC-based profiling against Mtb H37Rv and resistant strains.

Why Mtb-IN-8 Is Irreplaceable


Substituting Mtb-IN-8 with its racemic mixture (5j) or the S-enantiomer (5ja) results in significantly reduced antimycobacterial activity, as only the R-isomer (5jb) achieves sub-0.06 μg/mL MIC against H37Rv [1]. Furthermore, alternative agents like isoniazid and rifampicin, while clinically established, face increasing resistance and lack the specific chiral optimization and balanced pharmacokinetic profile demonstrated by 5jb [1][2].

Class

Mtb-IN nomenclature spans distinct chemical scaffolds and targets; substitution may introduce mechanistic mismatch.

Stereochemistry

Racemic precursor or S-isomer may shift enantiomer-attribution review and assay-response context.

Target

InhA or respiration inhibitors share similar naming but differ in pathway-response endpoints and MIC context.

Mtb-IN-8 Differentiation Evidence


Superior Potency Against Drug-Sensitive Mtb

Mtb-IN-8 (5jb), the R-enantiomer, demonstrates a 4-fold improvement in potency over its racemic mixture (5j) and significantly outperforms the S-enantiomer (5ja) against M. tuberculosis H37Rv. This stereochemical specificity underscores the necessity of sourcing the resolved R-enantiomer for optimal in vitro activity [1].

Potency vs. drug-sensitive Mtb
Cross-study comparable
MIC: 0.03–0.06 μg/mL
10–200× lower MIC vs. comparators
Supports antimicrobial screening context for Mtb H37Rv assays.
InhA-IN-8: 0.5–1 μg/mL; Mtb-IN-8 (6g): 6.25 μg/mL. Method context may vary.
Antitubercular Agents Chiral Pharmacology Mycobacterium tuberculosis

Superior Inhibitory Activity vs. Mtb-IN-4 and Mtb-IN-6

In a head-to-head pharmacokinetic evaluation, Mtb-IN-8 (5jb) exhibited oral bioavailability (F) of 63.8%, surpassing that of its closely related R-enantiomer analog, 5bb (F = 56.7%) [1]. Both compounds displayed favorable kinetic parameters, but 5jb's higher bioavailability suggests potentially more efficient systemic exposure following oral dosing.

Activity vs. Mtb-IN-4/6
Cross-study comparable
Inhibitory concentration ~0.08–0.15 μM
~5–9× lower vs. Mtb-IN-4; >160× vs. Mtb-IN-6
Reported assay-response context; MIC and IC50 values require careful interpretation.
Mtb-IN-4 IC50: 0.70 μM; Mtb-IN-6 IC50: 25 μM. Different assay platforms.
Pharmacokinetics Oral Bioavailability Antitubercular Drug Development

High Oral Bioavailability vs. GSK656

Mtb-IN-8 (5jb) is reported to possess 'low hERG toxicity' [1]. While specific IC50 values are not provided in the abstract, this classification suggests a favorable cardiac safety margin. In contrast, some established anti-tubercular agents have documented hERG interactions; for instance, isoniazid has shown hERG IC50 values >787.5 μM [2], while rifampicin's hERG IC50 is reported as >100 μM [3]. The qualitative 'low hERG toxicity' for 5jb positions it as a potentially safer alternative for further cardiac safety profiling.

Oral bioavailability vs. GSK656
Cross-study comparable
F = 63.8%
Favorable reported PK profile
Supports exposure-model interpretation for oral gavage studies.
GSK656 requires formulation optimization; direct PK comparison data limited.
hERG Channel Cardiotoxicity Drug Safety

Low hERG Liability Profile

Mtb-IN-8 (5jb) demonstrated both protective and therapeutic effects in a zebrafish model infected with Mycobacterium marinum, a surrogate for M. tuberculosis [1]. This in vivo validation is a critical differentiator from many early-stage anti-TB compounds that show potent in vitro activity but fail in animal models. While comparator data for 5j or 5bb in this model is not provided, the positive in vivo outcome for 5jb confirms its ability to exert anti-mycobacterial activity within a living host.

hERG liability profile
Class-level inference
Low hERG toxicity reported
Qualitative assessment
Supports safety-related endpoint monitoring in long-term model studies.
Methodology not detailed; data to verify against specific assay conditions.
In Vivo Models Zebrafish Mycobacterium marinum Antitubercular Efficacy

Mtb-IN-8 Application Scenarios


In Vitro Potency and MoA Studies

Mtb-IN-8 (5jb) serves as an essential reference standard for programs focused on chiral resolution and stereospecific activity in anti-TB drug development. Its 4-fold potency gain over the racemate [1] makes it a benchmark for evaluating the impact of chirality on target engagement and MIC, guiding medicinal chemistry efforts to design more potent, enantiomerically pure candidates.

Oral PK and Efficacy in Murine TB Models

With a validated oral bioavailability of 63.8% in rats [1], Mtb-IN-8 is a valuable tool compound for PK/PD studies. Researchers can use it to establish exposure-response relationships, model oral dosing regimens, and compare the PK properties of novel analogs, accelerating the selection of candidates with optimal oral absorption profiles.

Cardiac Safety and hERG Profiling

The compound's demonstrated protective and therapeutic effects in M. marinum-infected zebrafish [1] make it a reliable positive control for in vivo anti-TB efficacy screening. It enables laboratories to validate their zebrafish infection models and benchmark the activity of new chemical entities in a whole-organism system, reducing the reliance on more costly mammalian models for early-stage efficacy assessments.

Enantiomer-Specific Activity Studies

Mtb-IN-8's classification as having 'low hERG toxicity' [1] positions it as a suitable comparator in cardiac safety panels. Researchers can use it to calibrate hERG assays and benchmark the cardiac liability of novel anti-TB leads, helping to prioritize compounds with favorable safety margins and mitigate the risk of QT prolongation.

Application
Selection Property
Validation Focus
Antimycobacterial screening assays
MIC endpoint review against H37Rv and resistant isolates
Antimicrobial screening context; chiral purity identity
Oral PK and exposure-model studies
Reported oral bioavailability (F = 63.8%)
Exposure-model validation via oral gavage in rodent models
Cardiac safety-related endpoint monitoring
Low hERG liability reference profile
Safety-related endpoint review in long-term in vivo studies
Enantiomer-specific target engagement studies
Stereochemical-control context: purified R-isomer
Enantiomer-attribution review and chiral purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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